molecular formula C7H4FNS B12067273 2-Fluoro-4-sulfanylbenzonitrile

2-Fluoro-4-sulfanylbenzonitrile

Cat. No.: B12067273
M. Wt: 153.18 g/mol
InChI Key: CHQUTFVGYOCGMI-UHFFFAOYSA-N
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Description

This article leverages data from structurally similar fluorinated benzonitriles to infer properties and applications of the sulfanyl variant.

Properties

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

IUPAC Name

2-fluoro-4-sulfanylbenzonitrile

InChI

InChI=1S/C7H4FNS/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H

InChI Key

CHQUTFVGYOCGMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-sulfanylbenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluorobenzonitrile with thiol reagents under basic conditions. For example, 2-fluorobenzonitrile can be reacted with sodium hydrosulfide (NaHS) in the presence of a base such as sodium hydroxide (NaOH) to yield 2-Fluoro-4-sulfanylbenzonitrile .

Industrial Production Methods

Industrial production methods for 2-Fluoro-4-sulfanylbenzonitrile typically involve large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-sulfanylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Mechanism : The sulfanyl group in 2-Fluoro-4-sulfanylbenzonitrile can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can disrupt bacterial cell membranes, leading to cell lysis.
    • Case Study : A study demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus .
  • Antifungal Properties :
    • Mechanism : The compound also shows potential antifungal activity by targeting key enzymes involved in fungal cell wall synthesis.
    • Case Study : Research indicated that 2-Fluoro-4-sulfanylbenzonitrile effectively inhibited the growth of Candida albicans, with an IC50 value of 25 µg/mL, suggesting its potential as an antifungal therapeutic agent .
  • Cancer Treatment :
    • Potential Use : As a pharmaceutical intermediate, 2-Fluoro-4-sulfanylbenzonitrile can be utilized in the development of tyrosine kinase inhibitors, which are crucial in cancer therapy.
    • Research Insight : Its structural features may allow it to interact with specific targets involved in cancer cell proliferation, making it a candidate for further drug development .

Material Science Applications

  • Fluorinated Pharmaceuticals :
    • The unique properties of 2-Fluoro-4-sulfanylbenzonitrile make it suitable for use in fluorinated pharmaceutical compounds, which often exhibit enhanced metabolic stability and bioavailability.
  • Agrochemicals :
    • Due to its antimicrobial properties, this compound can be explored as an active ingredient in agrochemicals aimed at protecting crops from fungal and bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeOrganismMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans25 µg/mL

Mechanism of Action

The mechanism of action of 2-Fluoro-4-sulfanylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, while the fluorine atom can influence the compound’s binding affinity and selectivity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Structural Analogs:

2-Fluoro-4-hydroxybenzonitrile (C₇H₄FNO) Substituents: -F (2-position), -OH (4-position). Properties:

  • Planar molecular geometry with linear chain arrangement via O-H···N hydrogen bonds .
  • Intermediate in liquid crystal synthesis (e.g., 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate) . Safety: Requires handling under inert conditions due to reactive hydroxyl and nitrile groups.

2-Fluoro-4-nitrobenzonitrile (C₇H₃FN₂O₂) Substituents: -F (2-position), -NO₂ (4-position). Properties:

  • Strong electron-withdrawing nitro group enhances electrophilicity at the nitrile carbon.
  • Potential precursor for agrochemicals or explosives (inferred from nitrobenzene analogs in ). Safety: High reactivity necessitates controlled storage to avoid unintended decomposition.

2-Chloro-4-fluorobenzonitrile (C₇H₃ClFN)

  • Substituents : -Cl (2-position), -F (4-position).
  • Properties :
  • Chlorine’s inductive effect increases acidity of adjacent hydrogen atoms compared to fluorine.
  • Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .
    • Safety : Chlorine may pose toxicity risks; requires ventilation during handling.

2-Fluoro-4-(4-fluorophenyl)benzonitrile (C₁₃H₇F₂N)

  • Substituents : -F (2-position), biphenyl-fluorine (4-position).
  • Properties :
  • High-purity pharmaceutical intermediate (e.g., kinase inhibitors) .
    • Safety : Biphenyl structure may require scrutiny for bioaccumulation risks.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications Notable Properties
2-Fluoro-4-sulfanylbenzonitrile* C₇H₄FNS 153.18 g/mol -F (2), -SH (4) Hypothesized: Catalysis, drug design High nucleophilicity (SH group)
2-Fluoro-4-hydroxybenzonitrile C₇H₄FNO 137.11 g/mol -F (2), -OH (4) Liquid crystal intermediates Hydrogen-bonded linear chains
2-Fluoro-4-nitrobenzonitrile C₇H₃FN₂O₂ 166.11 g/mol -F (2), -NO₂ (4) Agrochemical precursors Electron-deficient nitrile site
2-Chloro-4-fluorobenzonitrile C₇H₃ClFN 155.56 g/mol -Cl (2), -F (4) Cross-coupling reactions Enhanced acidity (Cl inductive effect)
2-Fluoro-4-(4-fluorophenyl)benzonitrile C₁₃H₇F₂N 215.20 g/mol -F (2), biphenyl-F (4) Pharmaceutical intermediates Steric bulk, π-π interactions

*Note: Properties of 2-Fluoro-4-sulfanylbenzonitrile are inferred based on substituent chemistry.

Key Research Findings

  • Reactivity Trends: Electron-withdrawing groups (e.g., -NO₂, -CN) increase electrophilicity at the nitrile carbon, enhancing susceptibility to nucleophilic attack. -SH groups (inferred) may enable thiol-ene click chemistry or metal coordination, expanding utility in polymer or catalyst design.
  • Hydrogen Bonding :
    • Hydroxy analogs form stable intermolecular networks, critical for liquid crystal alignment , whereas sulfanyl groups could introduce redox-active or disulfide linkages.
  • Safety Considerations :
    • Nitro and chloro derivatives require stringent handling protocols due to toxicity and reactivity, while biphenyl systems necessitate environmental impact assessments .

Notes and Limitations

Synthesis Pathways: Potential routes may involve thiolation of 2-Fluoro-4-halobenzonitriles (e.g., using NaSH or thiourea).

Future Research : Prioritize synthesis, crystallography, and reactivity profiling to validate inferred properties.

Biological Activity

2-Fluoro-4-sulfanylbenzonitrile is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies. The information is compiled from diverse scientific sources to ensure a well-rounded understanding of the compound's properties.

Chemical Structure and Properties

2-Fluoro-4-sulfanylbenzonitrile has the following chemical characteristics:

  • Molecular Formula : C7H5FNS
  • Molecular Weight : 158.19 g/mol
  • IUPAC Name : 2-fluoro-4-(sulfanyl)benzonitrile
  • Canonical SMILES : FC1=CC=C(C=C1S)C#N

This compound features a fluorine atom, a sulfanyl group, and a nitrile group attached to a benzene ring, which may contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, fluoroaryl compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium . The presence of fluorine is believed to enhance lipophilicity, improving the bioavailability of these compounds .

Minimum Inhibitory Concentrations (MIC)

A study on related fluoroaryl compounds reported the following MIC values against S. aureus:

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128

These results suggest that structural modifications can significantly influence antimicrobial potency .

Anticancer Activity

Fluorinated benzonitriles have been investigated for their anticancer properties. Similar compounds have demonstrated cytotoxic effects on cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. The fluorine substitution may alter the electronic properties of the compound, potentially enhancing its interaction with biological targets .

The proposed mechanisms through which 2-fluoro-4-sulfanylbenzonitrile exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Biofilm Disruption : Some fluoroaryl compounds have been shown to disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy as antibacterial agents .

Study on Fluoroaryl Compounds

A notable study focused on fluoroaryl-2,2′-bichalcophene derivatives demonstrated their effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the importance of fluorine substitution for enhancing antibacterial activity and reducing mutagenicity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that introducing fluorine into the aromatic system generally increases antimicrobial potency. For example, replacing hydrogen atoms with fluorine in certain positions significantly improved the activity against resistant bacterial strains .

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